molecular formula C24H24ClN5O2S B2932578 N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358947-94-0

N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No. B2932578
CAS RN: 1358947-94-0
M. Wt: 482
InChI Key: QHARZJOTFGYEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN5O2S and its molecular weight is 482. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Insights

The crystallographic analysis of related heterocyclic compounds provides insights into their molecular conformations and intermolecular interactions. Studies reveal folded conformations and intramolecular hydrogen bonding stabilizing these structures, offering a foundation for designing molecules with enhanced biological activities (Subasri et al., 2016). Such analyses are crucial for understanding the interaction mechanisms at the molecular level, potentially guiding the synthesis of new compounds with desired properties.

Antibacterial and Antitumor Applications

Research into novel heterocyclic compounds containing sulfonamido moieties indicates significant potential for antibacterial applications. The synthesis of new derivatives demonstrates a proactive approach in discovering antibacterial agents, addressing the growing concern over antibiotic resistance (Azab et al., 2013). Additionally, the synthesis and evaluation of pyrimidine linked pyrazole heterocyclics under microwave irradiation not only streamline the production of these compounds but also highlight their insecticidal and antimicrobial potentials, underscoring the versatility of such molecules in scientific research (Deohate & Palaspagar, 2020).

Molecular Docking and Photovoltaic Efficiency

Studies on benzothiazolinone acetamide analogs showcase the dual application of such compounds in understanding ligand-protein interactions through molecular docking and their potential in enhancing photovoltaic efficiency. The research demonstrates not only the biological relevance of these molecules but also their applicability in renewable energy technologies, indicating a broad spectrum of scientific applications (Mary et al., 2020).

properties

IUPAC Name

N-benzyl-2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2S/c1-3-30-22-21(16(2)28-30)27-24(29(23(22)32)14-18-11-7-8-12-19(18)25)33-15-20(31)26-13-17-9-5-4-6-10-17/h4-12H,3,13-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHARZJOTFGYEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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